4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

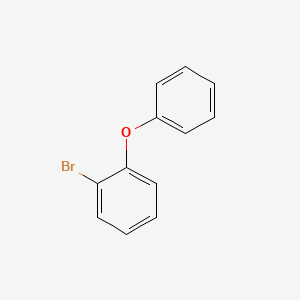

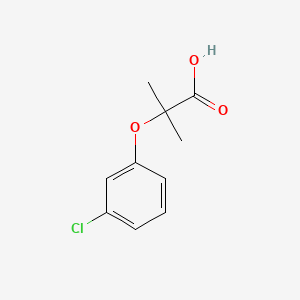

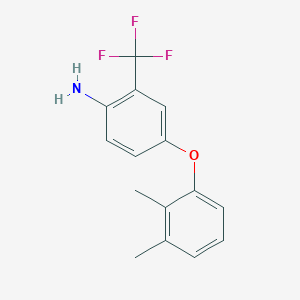

This compound appears to be an aniline derivative, which means it contains an amino group (-NH2) attached to a benzene ring. The presence of the trifluoromethyl group (-CF3) and the dimethylphenoxy group (-(C6H4(CH3)2O-) suggest that this compound could have unique properties due to the influence of these groups on the electronic structure of the molecule.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a compound containing the trifluoromethyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a benzene ring (from the aniline part of the molecule) with an attached amino group, a trifluoromethyl group, and a dimethylphenoxy group. The exact structure would depend on the positions of these groups on the benzene ring.Chemical Reactions Analysis

As an aniline derivative, this compound could potentially undergo reactions typical of anilines, such as electrophilic aromatic substitution or reactions at the amino group. The presence of the trifluoromethyl and dimethylphenoxy groups could influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl and dimethylphenoxy groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, boiling point, and other properties.Wissenschaftliche Forschungsanwendungen

Electrochemical Applications : A study focusing on the electrochemical synthesis of novel polymers based on aniline derivatives in aqueous solution showed that these polymers, including ones related to 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline, can be efficiently used as a counter electrode in dye-sensitized solar cells, demonstrating an increased energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).

Material Science and Liquid Crystals : In material science, derivatives of 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline have been studied for their properties in forming stable smectic B and A phases, important in the development of liquid crystals. This research has implications for the design and functionality of display technologies and advanced materials (Miyajima et al., 1995).

Organic Chemistry and Molecular Synthesis : In organic chemistry, research has been conducted on the facile synthesis and crystal structures of oligo(N-phenyl-m-aniline)s, which include compounds structurally related to 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline. These studies contribute to understanding the molecular architecture and electronic properties of these compounds, which can have applications in molecular electronics and materials science (Ito et al., 2002).

Molecular Materials for Electroluminescence : Research into amorphous molecular materials for electroluminescence has included studies on compounds related to 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline. These materials exhibit intense fluorescence emission and are capable of emitting multicolor light, including white, which is significant for the development of organic electroluminescent devices (Doi et al., 2003).

Polymer Science : In polymer science, studies have been conducted on the synthesis of polyurethane cationomers incorporating aniline groups. This research explores the photochromic mechanism of these compounds, which can lead to the development of fluorescent polymeric materials with potential applications in various fields, including sensing and display technologies (Buruianǎ et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it.

Zukünftige Richtungen

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail.

Please note that this is a general analysis based on the structure of the compound and its components. For a more detailed and specific analysis, access to specific literature or experimental data would be required.

Eigenschaften

IUPAC Name |

4-(2,3-dimethylphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-4-3-5-14(10(9)2)20-11-6-7-13(19)12(8-11)15(16,17)18/h3-8H,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIXHZSGVDXZBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.